molecular formula C13H15N3O2S B6330119 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1314987-70-6

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B6330119
CAS No.: 1314987-70-6
M. Wt: 277.34 g/mol
InChI Key: ZMVXNPXDKVEFFJ-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a benzenesulfonamide moiety substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 6-aminopyridine with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then subjected to N,N-dimethylation using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide
  • 3-(6-aminopyridin-3-yl)acrylate derivatives

Uniqueness

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16(2)19(17,18)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXNPXDKVEFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195445
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-70-6
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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